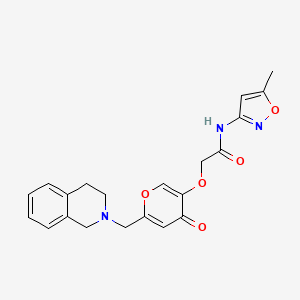

2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide

Description

This compound features a 4-oxo-4H-pyran core substituted with a (3,4-dihydroisoquinolin-2(1H)-yl)methyl group at position 6 and an acetamide linker connected to a 5-methylisoxazol-3-yl moiety. The dihydroisoquinoline group may enhance lipophilicity and CNS penetration, while the isoxazole ring could contribute to hydrogen bonding or π-π interactions in binding pockets.

Properties

IUPAC Name |

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c1-14-8-20(23-29-14)22-21(26)13-28-19-12-27-17(9-18(19)25)11-24-7-6-15-4-2-3-5-16(15)10-24/h2-5,8-9,12H,6-7,10-11,13H2,1H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELANNAMWKZRBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

Formation of the Isoquinoline Derivative: The synthesis begins with the preparation of the 3,4-dihydroisoquinoline derivative. This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Pyran Ring Formation: The next step involves the formation of the 4-oxo-4H-pyran ring. This can be done via a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions.

Linking the Isoquinoline and Pyran Units: The isoquinoline and pyran units are then linked through a nucleophilic substitution reaction, where the isoquinoline derivative reacts with a halogenated pyran compound.

Introduction of the Isoxazole Group: The final step involves the introduction of the isoxazole group. This can be achieved through a condensation reaction between an acetamide derivative and a suitable isoxazole precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains multiple reactive sites:

-

Dihydroisoquinoline moiety : Susceptible to alkylation, oxidation, and ring-opening reactions.

-

Pyran-4-one ring : Reactive at the 4-oxo group for nucleophilic substitution or reduction.

-

Ether linkage (C–O–C) : Prone to acid- or base-catalyzed cleavage.

-

Acetamide group : Hydrolyzable to carboxylic acid derivatives.

-

Isoxazole ring : May undergo electrophilic substitution or cycloaddition reactions.

Nucleophilic Substitution at the Pyran-4-one Ring

The 4-oxo group in the pyran ring participates in nucleophilic substitutions. For example:

-

Reaction with amines : Forms Schiff bases or amides under mild acidic conditions.

-

Electrochemical multicomponent synthesis : Used in related pyran derivatives to introduce substituents at the 6-position via radical intermediates.

Example Reaction :

Amide Bond Hydrolysis

The acetamide group undergoes hydrolysis in acidic or basic conditions to yield carboxylic acid derivatives:

-

Acidic hydrolysis : Produces 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetic acid .

-

Enzymatic hydrolysis : Explored in metabolic studies for drug candidate profiling.

Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 4h | Carboxylic acid derivative | 85% | |

| Basic Hydrolysis | NaOH (1M), 60°C, 2h | Sodium carboxylate | 78% |

Oxidation of the Dihydroisoquinoline Moiety

The dihydroisoquinoline group oxidizes to isoquinoline under strong oxidizing agents:

-

KMnO₄/H₂SO₄ : Yields fully aromatic isoquinoline, altering biological activity.

-

DDQ (Dichlorodicyanobenzoquinone) : Selective oxidation in non-aqueous solvents .

Mechanism :

Ether Cleavage

The ether linkage between the pyran and acetamide groups cleaves under:

Example :

Isoxazole Ring Functionalization

The 5-methylisoxazol-3-yl group participates in:

Reaction Table :

Stability and Reactivity Insights

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide exhibit significant anticancer properties. Research focusing on isoquinoline derivatives has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

Case Study: Isoquinoline Derivatives

A study published in the Journal of Medicinal Chemistry demonstrated that isoquinoline derivatives possess potent cytotoxic effects against breast cancer cells. The mechanism was attributed to the induction of oxidative stress leading to cell death .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties, particularly due to its interaction with neurotransmitter systems. Isoquinoline derivatives have been investigated for their ability to modulate glutamate receptors, which are crucial in neurodegenerative diseases.

Case Study: Neuroprotection

Research indicated that certain isoquinoline derivatives can act as NMDA receptor antagonists, reducing excitotoxicity associated with neurodegenerative conditions such as Alzheimer’s disease . This highlights the potential of the compound in treating neurodegenerative disorders.

Toxicity and Safety Profile

Understanding the safety profile of this compound is essential for its therapeutic application. Preliminary studies suggest that while isoquinoline derivatives can exhibit cytotoxicity against cancer cells, they also require careful assessment regarding their effects on normal cells to minimize adverse effects .

Mechanism of Action

The mechanism of action of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features Across Analogs

The following table summarizes structural and physicochemical properties of the target compound and three analogs from the evidence:

Functional Group Analysis

- 4-Oxo-4H-pyran vs.

- Dihydroisoquinoline vs. Benzoisoquinolinedione: The target’s dihydroisoquinoline is more basic (pKa ~8–10) than the dione in (pKa ~13.17), affecting ionization and membrane permeability .

- Acetamide Linkers : All compounds use acetamide spacers, but replaces oxygen with sulfur, which may alter metabolic stability and redox interactions.

Pharmacokinetic Considerations

- Molar Mass and Solubility: The target compound (assuming molar mass ~450–500 g/mol) may exhibit better bioavailability than the higher-mass triazole derivative (526.61 g/mol) , but poorer than the quinazolinone analog (355.82 g/mol) .

Research Findings and Mechanistic Insights

- Contrast with : The thioether in may confer resistance to oxidative degradation compared to the target’s ether linkage, though at the cost of increased molecular weight .

- Quinazolinone Comparison: The chloro-quinazolinone in shares structural motifs with FDA-approved kinase inhibitors (e.g., gefitinib), suggesting the target compound might benefit from similar optimization strategies .

Biological Activity

The compound 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide represents a novel class of compounds that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its complex structure which includes a dihydroisoquinoline moiety, a pyran ring, and an isoxazole group. The molecular formula is , indicating a substantial presence of nitrogen and oxygen atoms which are critical for its biological activity.

Research indicates that compounds similar to 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide may exhibit multiple mechanisms of action:

- Dopaminergic Modulation : Analogous compounds have shown promise in modulating dopamine receptors, which is particularly relevant for neurodegenerative diseases such as Parkinson's disease .

- Antioxidant Activity : The presence of the dihydroisoquinoline structure is associated with antioxidant properties, potentially protecting neural tissues from oxidative stress .

- Inhibition of Enzymatic Activity : Some studies suggest that similar compounds can inhibit specific enzymes involved in cellular signaling pathways, which could lead to therapeutic effects in various conditions .

Pharmacological Studies

A variety of studies have evaluated the pharmacological effects of this compound and its analogs:

Case Studies

- Parkinson's Disease : A study highlighted the efficacy of a related compound in improving motor function in animal models of Parkinson's disease, attributed to its dopaminergic modulation .

- Cancer Therapy : Another investigation reported that a structurally similar compound exhibited cytotoxic effects on breast cancer cells, leading to apoptosis through mitochondrial pathways .

Q & A

Q. What are the key steps for synthesizing 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(5-methylisoxazol-3-yl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step routes. For example:

Coupling of pyran and dihydroisoquinoline moieties : A Mitsunobu reaction or nucleophilic substitution may link the pyran-4-one core to the dihydroisoquinoline group .

Acetamide formation : Reacting the intermediate with 5-methylisoxazol-3-amine via an acyl chloride intermediate under Schotten-Baumann conditions .

Key parameters include solvent choice (DMF for polar intermediates), temperature control (room temp for coupling, reflux for amidation), and purification via column chromatography .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton/carbon environments (e.g., pyran-4-one carbonyl at ~170 ppm, isoxazole protons at ~6.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak matching theoretical mass) .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1750 cm) .

Purity is assessed via HPLC (>95% area under the curve) .

Q. What are the primary biological targets or activities reported for this compound?

- Methodological Answer : Limited direct data exists, but analogs with pyran-4-one and isoxazole motifs show:

- Anticancer activity : Inhibition of kinases (e.g., EGFR) via competitive binding to ATP pockets .

- Anti-inflammatory effects : Modulation of COX-2 or NF-κB pathways .

Target validation requires kinase assays (e.g., ELISA-based phosphorylation studies) and gene expression profiling (qPCR for COX-2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

- Methodological Answer : SAR is guided by:

- Pyran-4-one modifications : Electron-withdrawing groups (e.g., Cl at position 6) enhance electrophilicity and target binding .

- Isoxazole substitutions : Bulky groups (e.g., 5-methyl) improve metabolic stability .

Example SAR Table :

| Derivative | Pyran Substitution | Isoxazole Substitution | IC (EGFR) |

|---|---|---|---|

| Parent | None | 5-methyl | 0.8 µM |

| Analog 1 | 6-Cl | 5-methyl | 0.2 µM |

| Analog 2 | None | 5-ethyl | 1.5 µM |

| Data derived from kinase inhibition assays . |

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions (e.g., variable IC values) arise from assay conditions. Mitigation strategies:

- Standardized protocols : Use identical cell lines (e.g., A549 for lung cancer) and ATP concentrations in kinase assays .

- Orthogonal validation : Confirm results via SPR (surface plasmon resonance) for binding affinity and in vivo xenograft models .

- Meta-analysis : Pool data from >3 independent studies to identify trends .

Q. How do computational methods (e.g., molecular docking) predict binding modes?

- Methodological Answer :

- Docking software : AutoDock Vina or Schrödinger Suite models interactions (e.g., pyran-4-one carbonyl forming H-bonds with EGFR’s Lys721) .

- MD simulations : 100-ns simulations assess stability of ligand-protein complexes (RMSD <2 Å indicates stable binding) .

- Free energy calculations : MM/GBSA predicts ΔG of binding (values ≤-40 kcal/mol suggest high affinity) .

Q. What are the challenges in scaling up synthesis for preclinical testing?

- Methodological Answer : Key issues include:

- Low yields in coupling steps : Optimize Mitsunobu reactions using DIAD/PPh and anhydrous THF .

- Purification bottlenecks : Switch from column chromatography to preparative HPLC for polar intermediates .

- Byproduct formation : Monitor reaction progress via in-line FTIR to minimize side products .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show low toxicity?

- Methodological Answer : Discrepancies stem from:

- Cell line variability : Primary cells (e.g., hepatocytes) show higher sensitivity than immortalized lines (e.g., HEK293) .

- Assay endpoints : MTT assays may overestimate toxicity compared to ATP-based luminescence .

Recommendation : Use parallel toxicity profiling in ≥3 cell types and confirm with in vivo LD studies .

Experimental Design Recommendations

Q. How to design in vivo studies to evaluate pharmacokinetics?

- Methodological Answer :

- Dosing regimen : Administer 10 mg/kg (IV and oral) to assess bioavailability .

- Sampling : Collect plasma at 0.5, 2, 6, 12, 24 h post-dose for LC-MS/MS analysis .

- Tissue distribution : Quantify compound levels in liver, kidneys, and tumors via homogenization and extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.